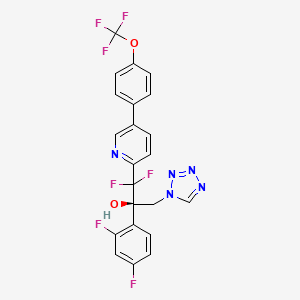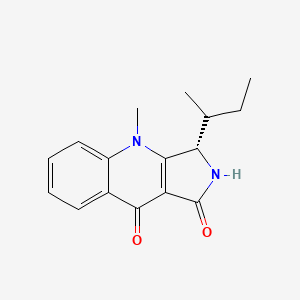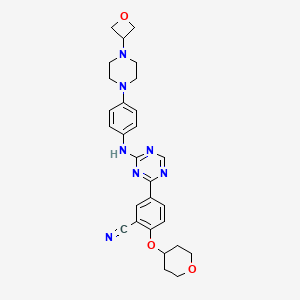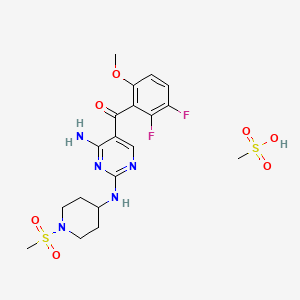![molecular formula C22H27NO6 B610459 (S)-6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid CAS No. 2072057-17-9](/img/structure/B610459.png)
(S)-6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
Efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Various synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The molecular formula is C10H11NO2 . The average mass is 177.200 Da and the monoisotopic mass is 177.078979 Da .Chemical Reactions Analysis
Isoquinolines can participate in both electrophilic and nucleophilic substitution reactions . They are nitrogenous secondary metabolites heterocyclic derivatives of amino acids or by the transamination process, which confers basic character .Applications De Recherche Scientifique
Hepatitis B Virus Expression Inhibitor
RG7834 is a first-in-class selective and orally available dihydroquinolizinone (DHQ)-based small molecule that inhibits Hepatitis B virus expression . It has been used in research to develop multiple QSAR models for Hepatitis B virus expression inhibitory activity of 73 RG7834 analogs .
Inhibitor of PAPD5 and PAPD7
RG7834 is a small-molecule compound that binds to PAPD5/7, which are cellular, noncanonical, poly (A) polymerases (PAPs) whose main function is to oligoadenylate the 3’ end of noncoding RNA (ncRNA) for exosome degradation . HBV seems to exploit these two ncRNA quality-control factors for viral mRNA stabilization, rather than degradation .
Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA
RG7834 is able to destabilize multiple HBV mRNA species, ranging from the 3.5-kb pregenomic/precore mRNAs to the 2.4/2.1-kb hepatitis B virus surface protein (HBs) mRNAs, except for the smallest 0.7-kb X protein (HBx) mRNA . Compound-induced HBV mRNA destabilization was initiated by a shortening of the poly (A) tail, followed by an accelerated degradation process in both the nucleus and cytoplasm .
Inhibits HBV Gene Production
RG7834 inhibits HBV gene production in both tissue culture and animal study . This makes it a valuable tool in the study of HBV gene expression and the development of potential treatments for HBV.
Useful in QSAR Analysis
RG7834 and its analogs have been used in QSAR (quantitative structure−activity relationship) analysis . The models developed are not only easily interpretable but possess high external predictive ability . These models are effective in the recognition of many privileged and underprivileged molecular descriptors, which could be very valuable for the use of these models by the experts and nonexperts of QSAR in future optimizations .
Potential Drug Candidate
The structural features and inhibitory activity of RG7834 make it a potential drug candidate. The results of QSAR analysis could be very beneficial to synthetic/medicinal chemists for future alterations of RG7834 analogs as better drug candidates .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Orientations Futures
Mécanisme D'action
Target of Action
RG7834 is a highly selective and orally bioavailable inhibitor of Hepatitis B Virus (HBV) . It targets HBV antigens (both HBsAg and HBeAg) and HBV DNA . These targets play a crucial role in the replication and spread of the virus within the host.
Mode of Action
The compound interacts with its targets by inhibiting their function . It reduces the levels of HBV antigens and HBV DNA, thereby disrupting the life cycle of the virus . This unique mode of action differentiates RG7834 from other antiviral drugs .
Biochemical Pathways
RG7834 affects the biochemical pathways involved in the replication of HBV. By inhibiting the function of HBV antigens and DNA, it disrupts the viral life cycle . The downstream effects include a reduction in the production of new viral particles and a decrease in viral load .
Pharmacokinetics
The pharmacokinetic properties of RG7834 contribute to its efficacy. It is orally bioavailable, which means it can be effectively absorbed when taken by mouth . The compound exhibits dose-proportional pharmacokinetics , indicating that its blood concentration increases proportionally with the dose.
Result of Action
The primary result of RG7834’s action is a significant reduction in HBV antigens and HBV DNA . This leads to a decrease in viral load and potentially an increase in the cure rates of HBV infection . The compound’s action also results in a disruption of the viral life cycle, preventing the production of new viral particles .
Propriétés
IUPAC Name |
(6S)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-13(2)17-8-14-9-21(29-7-5-6-27-3)20(28-4)10-15(14)18-11-19(24)16(22(25)26)12-23(17)18/h9-13,17H,5-8H2,1-4H3,(H,25,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXLMOYQNDMHQT-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid | |
CAS RN |
2072057-17-9 | |
| Record name | RG-7834 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56JM4WYS8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B610381.png)
![5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B610382.png)
![(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol](/img/structure/B610383.png)








